molecular formula C11H16BNO3 B591672 3-Methyl-4-morpholinophenylboronic acid CAS No. 1426245-63-7

3-Methyl-4-morpholinophenylboronic acid

Cat. No. B591672
CAS RN: 1426245-63-7
M. Wt: 221.063
InChI Key: SPIHCTVLDYDVCE-UHFFFAOYSA-N
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Description

3-Methyl-4-morpholinophenylboronic Acid is a chemical compound with the molecular formula C11H16BNO3 . It has an average mass of 221.061 Da and a monoisotopic mass of 221.122330 Da . This compound is used for experimental and research purposes .


Synthesis Analysis

The synthesis of borinic acids, which include 3-Methyl-4-morpholinophenylboronic Acid, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A recent paper discusses the advances in the synthesis of diarylborinic acids and their four-coordinated analogs .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-morpholinophenylboronic Acid consists of 11 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be represented by the SMILES string OB(O)c1ccc(c(c1)C)N2CCOCC2 .


Chemical Reactions Analysis

Boronic acids, including 3-Methyl-4-morpholinophenylboronic Acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Scientific Research Applications

Synthetic Chemistry and Material Science Applications

  • Synthesis of Benzoxaborole Derivatives : A study detailed the reaction of o-formylphenylboronic acid with morpholine, leading to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This process highlights the utility of morpholine and boronic acid derivatives in synthesizing complex molecules with potential applications in material science and as intermediates in organic synthesis (Sporzyński et al., 2005).

  • Development of Photocatalytic Materials : The synthesis of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride showcases the incorporation of morpholine units to improve dye aggregation tendency, underlining its significance in developing materials for biomedical and photocatalytic applications (Tiravia et al., 2022).

Biomedical Research Applications

  • Antifungal Drug Development : Research into the mutagenic effects and predicted carcinogenicity of a morpholine derivative aimed at antifungal drug development illustrates the role of morpholine derivatives in creating safer therapeutic agents (Bushuieva et al., 2022).

  • Prodrug Synthesis for Topical Delivery : The synthesis and evaluation of novel morpholinyl prodrugs of naproxen for topical drug delivery demonstrate the application of morpholine derivatives in enhancing the solubility and permeability of pharmaceuticals, potentially leading to more effective treatments (Rautio et al., 2000).

  • Antimicrobial Activity : Studies on morpholine-containing 2-R-phenyliminothiazole derivatives reveal their significant antimicrobial activity, highlighting the potential of morpholine derivatives in the development of new antimicrobial agents (Yeromina et al., 2019).

Future Directions

The future research of boronic acids, including 3-Methyl-4-morpholinophenylboronic Acid, is likely to focus on the development of new photosensitizers with enhanced tumor selectivity, thereby improving the effectiveness of photodynamic therapy . Additionally, new applications of boronic acids in medical devices and other fields are expected .

properties

IUPAC Name

(3-methyl-4-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8,14-15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIHCTVLDYDVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCOCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-morpholinophenylboronic acid

CAS RN

1426245-63-7
Record name 3-Methyl-4-morpholinophenylboronic acid
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